molecular formula C11H13N3O2 B2796811 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320146-21-0

5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2796811
CAS RN: 2320146-21-0
M. Wt: 219.244
InChI Key: PMGAJFLKTVZNON-UHFFFAOYSA-N
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Description

5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one, also known as OPP, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in memory and cognitive function. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to activate the nitric oxide pathway, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to improve endothelial function and reduce blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is its potential therapeutic applications in various fields. However, there are also some limitations for lab experiments. For example, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one can be difficult to synthesize and purify, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the mechanism of action of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one in different cell types and tissues. Additionally, there is a need for further studies on the safety and toxicity of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one in animal models and humans. Finally, there is a potential for the development of new therapeutic applications of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one, particularly in the fields of cancer, neurology, and cardiovascular diseases.

Synthesis Methods

The synthesis of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 2-oxiranylmethylpyrazine and hydrazine hydrate in the presence of a catalyst. The resulting product is purified through recrystallization and characterized by various analytical techniques, including NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential to improve memory and cognitive function. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension.

properties

IUPAC Name

5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11-10-3-4-12-14(10)6-5-13(11)8-9-2-1-7-16-9/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGAJFLKTVZNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one

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